4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Beschreibung

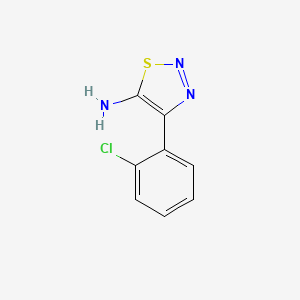

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 2-chlorophenyl group at position 4 and an amine group at position 3. The 1,2,3-thiadiazole ring contains two nitrogen atoms and one sulfur atom in a five-membered aromatic system.

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-8(10)13-12-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHANUWMJQBWODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(SN=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthetic Protocol Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Chlorophenyl ketone + ethyl hydrazinecarboxylate, reflux in chloroform with HCl catalyst | Formation of hydrazone intermediate | Hydrazone isolated after solvent removal and washing |

| 2 | Hydrazone + thionyl chloride at 0 °C to room temperature overnight | Conversion to thiadiazole ring via cyclization | 4-(2-Chlorophenyl)-1,2,3-thiadiazole obtained as fine powder |

| 3 | Copper acetate catalysis with amine substrates | Direct amination at 5-position | 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine produced with good purity |

Alternative Synthetic Routes and Variations

- From Dithiocarbazates : Cyclization of substituted dithiocarbazates under acidic conditions can yield thiadiazole derivatives, which can be further functionalized.

- From Thiosemicarbazides : Acylation of thiosemicarbazides followed by dehydration with reagents like polyphosphoric acid or methane sulfonic acid can produce 2-amino-1,3,4-thiadiazoles, which are structurally related analogues.

- From Thioacylhydrazines : Heating thioacylhydrazines with orthoformates can afford thiadiazole rings, offering another synthetic pathway.

Research Findings and Optimization Data

- Optimization studies show that the choice of solvent, temperature, and catalyst loading critically affects the yield and purity of the product.

- Copper-catalyzed methods provide a more direct and efficient route to amino-substituted thiadiazoles compared to classical multi-step syntheses.

- Recrystallization from solvents such as chloroform or dimethyl sulfoxide is effective in purifying the final compound.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yield Range |

|---|---|---|---|---|---|

| Hydrazone cyclization | 2-chlorophenyl ketone + hydrazine derivative | Thionyl chloride, HCl catalyst | Reflux, 0 °C to RT | Straightforward, scalable | 50–70% |

| Copper-catalyzed amination | 4-phenyl-1,2,3-thiadiazole + amine | Cu(OAc)2 catalyst | Mild heating, controlled stoichiometry | Direct amination, fewer steps | Moderate to high |

| Dithiocarbazate cyclization | Substituted dithiocarbazates | Acidic conditions | Heating | Versatile, alternative route | Moderate |

| Thiosemicarbazide acylation | Thiosemicarbazide + carboxylic acid | Polyphosphoric acid | Heating, dehydration | High purity products | High |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Thiadiazole Type | Substituent(s) | Molecular Formula | Key Properties |

|---|---|---|---|---|

| 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine | 1,2,3-thiadiazole | 2-Chlorophenyl, NH₂ | C₈H₅ClN₃S | Moderate lipophilicity, planar structure |

| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | 1,2,4-thiadiazole | 4-Chlorophenyl, NH₂ | C₈H₆ClN₃S | Higher steric hindrance |

| 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine | 1,2,3-thiadiazole | 4-CF₃-phenyl, NH₂ | C₉H₆F₃N₃S | Enhanced metabolic stability |

| 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine | 1,3,4-thiadiazole | 4-Chlorophenyl, hexyl-NH | C₁₄H₁₈ClN₃S | High lipophilicity |

Biologische Aktivität

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C₈H₈ClN₃S and a molecular weight of approximately 211.67 g/mol. Its structure features a thiadiazole ring with a chlorophenyl substituent, which is critical for its biological activity. The unique arrangement of atoms contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Mechanistic studies have shown that treatment with this compound leads to:

- Cell cycle arrest at the S and G2/M phases.

- Increased expression of pro-apoptotic proteins like Bax and caspase-9.

- Decreased levels of anti-apoptotic proteins such as Bcl-2.

These findings suggest that the compound may act through mitochondrial pathways to trigger cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported effectiveness against:

- Gram-positive bacteria

- Gram-negative bacteria

- Fungi

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by modifications to their structure. For instance, the presence of electron-withdrawing groups like chlorine enhances cytotoxicity and selectivity towards cancer cells. Comparative studies have shown that substituents on the phenyl ring can modulate both potency and spectrum of activity against different cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Pathogen | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 5.36 | Apoptosis induction |

| Anticancer | HepG2 | 2.32 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 10.0 | Membrane disruption |

| Antimicrobial | Escherichia coli | 15.0 | Metabolic interference |

Case Studies

Several case studies have illustrated the potential applications of this compound in drug development:

- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines, demonstrating significant cell death at low concentrations compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains and found that the compound exhibited comparable efficacy to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A primary route involves reacting 2-chlorobenzoic acid derivatives (e.g., 4-chlorobenzoic acid) with thiosemicarbazide in the presence of phosphorous oxychloride (POCl₃) as an acid-activating agent. The reaction is refluxed for 4 hours to yield the thiadiazole core . Alternative methods include cyclization using sodium hydroxide (NaOH), sulfuric acid (H₂SO₄), or iodine in potassium iodide (KI), though these may require optimization for regioselectivity .

- Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| POCl₃ | Acid activation | Reflux, 4 hours |

| Thiosemicarbazide | Nucleophile | Solvent-free or ethanol |

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C–S vibrations at 600–700 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–7.8 ppm) and thiadiazole carbons (δ 150–160 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles (e.g., 21.5° between thiadiazole and phenyl rings) .

Q. How is X-ray crystallography applied to determine the structure of thiadiazole derivatives?

- Methodology : Single-crystal X-ray diffraction analysis confirms planarity of the thiadiazole ring (mean deviation: 0.0042 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonding forming chains). Data collection at 293 K with R factor < 0.06 ensures accuracy .

Advanced Research Questions

Q. How can computational methods like DFT aid in structural analysis of thiadiazoles?

- Methodology : Density Functional Theory (DFT) with B3LYP functional and 6-311+G(d,p) basis set calculates optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Comparisons with experimental data (bond lengths, angles) validate computational models, achieving correlations with R² > 0.98 .

- Example : DFT-predicted C–N bond length: 1.32 Å vs. X-ray: 1.31 Å .

Q. How can researchers address discrepancies between experimental and theoretical data?

- Methodology :

Solvent Effects : Adjust solvent polarity in DFT simulations (e.g., using Polarizable Continuum Model) to match UV-Vis absorption trends observed in ethanol vs. DMSO .

Basis Set Optimization : Test larger basis sets (e.g., 6-311++G(3df,3pd)) to improve accuracy for sulfur-containing systems.

Thermodynamic Corrections : Include zero-point energy corrections for Gibbs free energy calculations .

Q. What strategies functionalize the thiadiazole ring for enhanced bioactivity?

- Methodology :

- Schiff Base Formation : React the amine group with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol to form imine derivatives. This introduces π-conjugated systems for improved antimicrobial activity .

- Thioether Linkages : Substitute the thiadiazole sulfur with fluorobenzyl groups via nucleophilic substitution (e.g., using K₂CO₃ in DMF) to enhance lipophilicity .

- Example Reaction :

| Reactant | Product | Conditions |

|---|---|---|

| 4-Chlorobenzaldehyde | (E)-N-(4-Chlorobenzylidene) derivative | Ethanol, reflux, 6 hours |

Q. What methodologies assess the biological activity of thiadiazole derivatives?

- Methodology :

- Antimicrobial Assays : Disk diffusion/Kirby-Bauer tests against S. aureus (MIC: 8–16 µg/mL) and E. coli .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) to evaluate binding affinity for fungal CYP51 (∆G: −9.2 kcal/mol) .

- Cytotoxicity : MTT assays on HeLa cells (IC₅₀: ~50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.